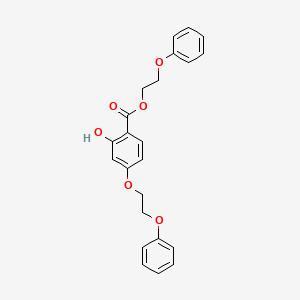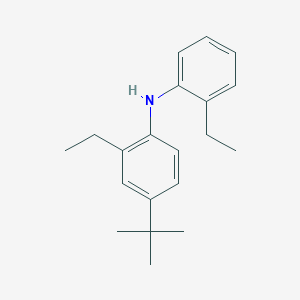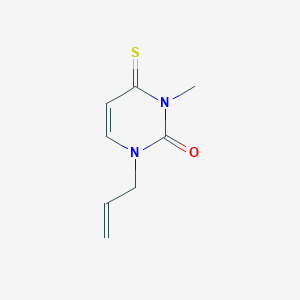
3-Methyl-1-(prop-2-en-1-yl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(prop-2-en-1-yl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a sulfur atom and a dihydropyrimidinone core, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(prop-2-en-1-yl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of an aldehyde, a thiourea, and an α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the dihydropyrimidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids or transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(prop-2-en-1-yl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinones depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-1-(prop-2-en-1-yl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(prop-2-en-1-yl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The sulfur atom and the dihydropyrimidinone core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-sulfanylidene-3,4-dihydropyrimidin-1(2H)-one
- 3-Ethyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one
- 3-Methyl-1-(prop-2-en-1-yl)-4-oxopyrimidin-2(1H)-one
Uniqueness
3-Methyl-1-(prop-2-en-1-yl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of both a sulfur atom and a prop-2-en-1-yl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
108803-91-4 |
|---|---|
Fórmula molecular |
C8H10N2OS |
Peso molecular |
182.25 g/mol |
Nombre IUPAC |
3-methyl-1-prop-2-enyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C8H10N2OS/c1-3-5-10-6-4-7(12)9(2)8(10)11/h3-4,6H,1,5H2,2H3 |
Clave InChI |
LGTULLAGVQNXEZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=S)C=CN(C1=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



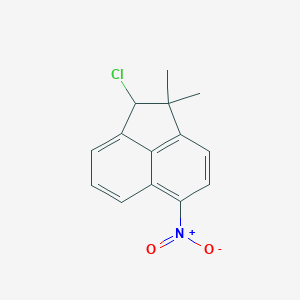
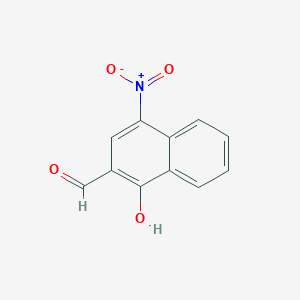
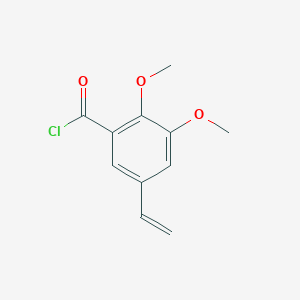
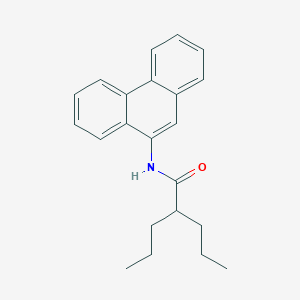
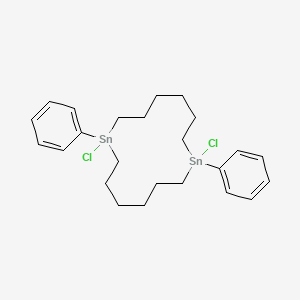

![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
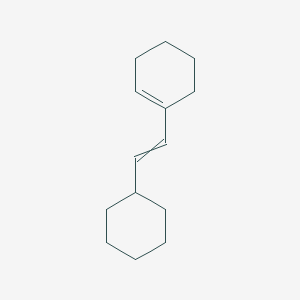

![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
